Armillaripin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Armillaripin” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Armillaripin” involves multiple steps, including the formation of the cyclobuta[e]inden core and the subsequent attachment of the benzoate moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the formyl group would yield an alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Armillaripin exhibits several pharmacological properties, making it a candidate for therapeutic use. Research has highlighted its potential in the following areas:

Anticancer Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human tumor cells, including H460 (lung cancer), MCF7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 4.6 to 5.5 µM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound has been reported to exhibit antimicrobial activity against a range of pathogens. It demonstrates moderate to potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 5.6 µg/disk . Additionally, it has shown antifungal effects against species like Candida albicans.

Immunomodulatory Effects

Research indicates that this compound can enhance immune responses. It has been found to stimulate lymphocyte proliferation and increase the production of immunoglobulins in animal models, suggesting its potential as an immunotherapeutic agent . This property may be beneficial in developing treatments for immunocompromised patients.

Agricultural Applications

The bioactive properties of this compound extend beyond human health, with implications for agriculture:

Biopesticide Development

Due to its antimicrobial properties, this compound is being explored as a natural biopesticide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to synthetic pesticides, reducing chemical residues in food products while maintaining crop health .

Plant Growth Promotion

Some studies suggest that compounds like this compound can enhance plant growth by improving nutrient uptake and resistance to stressors such as drought or disease . This application is particularly relevant in sustainable agriculture practices.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Mecanismo De Acción

The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cyclobuta[e]inden derivatives and benzoate esters. These compounds share structural features but may differ in their functional groups and stereochemistry.

Uniqueness

The uniqueness of “Armillaripin” lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Propiedades

Número CAS |

129741-56-6 |

|---|---|

Fórmula molecular |

C24H30O6 |

Peso molecular |

414.5 g/mol |

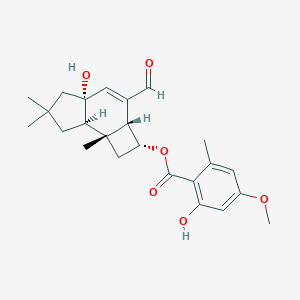

Nombre IUPAC |

[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1 |

Clave InChI |

BGKXQRPQNIXIMH-MEVKZITKSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC |

SMILES isomérico |

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)C)O)OC |

SMILES canónico |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC |

melting_point |

202-204°C |

Descripción física |

Solid |

Sinónimos |

armillaripin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.